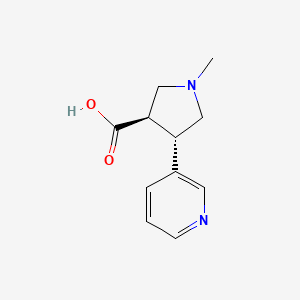

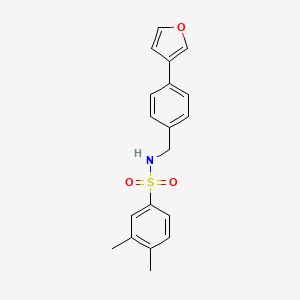

(3R,4S)-1-Methyl-4-pyridin-3-ylpyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-1-Methyl-4-pyridin-3-ylpyrrolidine-3-carboxylic acid, also known as MPYR or (R,S)-MPYR, is a synthetic compound that has been developed as a potential therapeutic agent for various medical conditions. This compound has been studied extensively for its biochemical and physiological effects, and its mechanism of action has been investigated to understand its potential therapeutic applications.

Scientific Research Applications

Application in Extraction Processes

(3R,4S)-1-Methyl-4-pyridin-3-ylpyrrolidine-3-carboxylic acid, related to pyridine-3-carboxylic acid, finds application in extraction processes. Kumar and Babu (2009) explored the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane (TOPO) with different diluents. They found that the extraction efficiency increased with TOPO concentration and decreased with higher initial acid concentration, highlighting the relevance of this compound in such processes (Kumar & Babu, 2009).

Synthesis and Structural Analysis

Wang et al. (2001) discussed the synthesis and structural analysis of compounds containing pyrrolidine cores, which include derivatives of pyrrolidine-4-carboxylic acid. Their work on influenza neuraminidase inhibitors underscores the significance of pyrrolidine derivatives in medicinal chemistry and drug development (Wang et al., 2001).

Chemical Functionalization

Kang et al. (2015) investigated the redox-annulations of cyclic amines, including pyrrolidine, with α,β-unsaturated carbonyl compounds. Their findings reveal the potential of pyrrolidine derivatives in the functionalization of chemical structures, which is essential for developing new chemical entities (Kang et al., 2015).

Antibacterial Activity

Ohtake et al. (1997) studied the synthesis and antibacterial activity of compounds related to pyrrolidine, including 1β-methyl-2-(5-substituted pyrrolidin-3-ylthio)carbapenems. Their research highlights the use of pyrrolidine derivatives in developing potent antibacterial agents, suggesting potential applications of this compound in this field (Ohtake et al., 1997).

Crystal Structure Studies

Tzimopoulos et al. (2010) conducted studies on the crystal structures of compounds involving pyridinylimino substituted aminobenzoic acids. This research provides insights into the structural properties of pyridine derivatives, which is crucial for understanding the physical and chemical characteristics of this compound (Tzimopoulos et al., 2010).

Directed Functionalization

Le et al. (2019) explored the use of 1-aminopyridinium ylides for the directed functionalization of sp3 C-H bonds in carboxylic acid derivatives. This study underscores the importance of pyridine derivatives in chemical synthesis, which can be extrapolated to the utility of this compound (Le et al., 2019).

properties

IUPAC Name |

(3R,4S)-1-methyl-4-pyridin-3-ylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-13-6-9(10(7-13)11(14)15)8-3-2-4-12-5-8/h2-5,9-10H,6-7H2,1H3,(H,14,15)/t9-,10+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODNSHFPWXNPPQ-ZJUUUORDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C(C1)C(=O)O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]([C@H](C1)C(=O)O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(4-tert-butylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2893273.png)

![2-(4-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2893274.png)

![N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2893277.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2893281.png)

![1-ethyl-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2893286.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid](/img/structure/B2893289.png)

![4-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzoic acid hydrochloride](/img/no-structure.png)

![N-(2-Cyano-4-phenylbutan-2-yl)-5-oxaspiro[2.4]heptane-2-carboxamide](/img/structure/B2893294.png)